molecular formula C27H37NO8 B15580291 Lankacidinol A

Lankacidinol A

Cat. No.: B15580291
M. Wt: 503.6 g/mol
InChI Key: WDAIURVMANXCNS-NWLXFZCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lankacidinol A is a useful research compound. Its molecular formula is C27H37NO8 and its molecular weight is 503.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H37NO8

Molecular Weight

503.6 g/mol

IUPAC Name

[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-7-hydroxy-2-[[(2S)-2-hydroxypropanoyl]amino]-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate

InChI

InChI=1S/C27H37NO8/c1-15-7-10-20(31)11-8-16(2)13-23(28-25(33)18(4)29)27(6)24(32)17(3)22(36-26(27)34)14-21(12-9-15)35-19(5)30/h7-9,11-13,17-18,20-23,29,31H,10,14H2,1-6H3,(H,28,33)/b11-8+,12-9+,15-7+,16-13+/t17-,18+,20+,21-,22-,23-,27+/m1/s1

InChI Key

WDAIURVMANXCNS-NWLXFZCXSA-N

Origin of Product

United States

Foundational & Exploratory

Mechanism of Action of Lankacidinol A on Gram-positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankacidinol A, a member of the lankacidin family of polyketide antibiotics produced by Streptomyces rochei, exhibits notable antibacterial activity primarily against Gram-positive bacteria. This technical guide provides an in-depth exploration of the molecular mechanism underlying its action, focusing on its interaction with the bacterial ribosome. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the involved pathways and workflows to support further research and drug development efforts in this area.

Core Mechanism: Inhibition of Protein Synthesis

The primary antibacterial mechanism of this compound is the inhibition of protein synthesis. This is achieved through its specific binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

Targeting the Peptidyl Transferase Center

Crystallographic and biochemical studies have revealed that lankacidins, including this compound, bind to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome. The PTC is a critical functional site responsible for catalyzing peptide bond formation, the fundamental step in polypeptide chain elongation. By binding to this center, this compound physically obstructs the proper positioning of aminoacyl-tRNAs in the A-site, thereby sterically hindering the formation of peptide bonds. This leads to a cessation of protein synthesis, ultimately resulting in bacterial growth inhibition.[1][2][3][4][5][6]

dot

Mechanism of this compound Action cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit PTC Peptidyl Transferase Center (PTC) Peptide_Bond_Formation Peptide Bond Formation PTC->Peptide_Bond_Formation Catalyzes Lankacidinol_A This compound Lankacidinol_A->PTC Binds to Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Peptide_Bond_Formation Substrate Protein_Synthesis Protein Synthesis Elongation Peptide_Bond_Formation->Protein_Synthesis Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Caption: this compound binds to the Peptidyl Transferase Center on the 50S ribosomal subunit, inhibiting peptide bond formation.

Quantitative Data

Table 1: Antibacterial Activity of this compound and Related Compounds

CompoundOrganismMIC (µg/mL)Notes
This compoundGram-positive bacteriaData not availableActivity is reported to be comparable to erythromycin (B1671065) in vitro as a protein synthesis inhibitor.[7]
2,18-seco-lankacidinol BM. luteus, B. subtilis, S. aureus> 32Acyclic analog, suggesting the macrocyclic ring is crucial for significant antibacterial activity.[7]
iso-lankacidinolE. coli (in vitro translation)Minor inhibition at 10 µMStereochemistry of the β-keto-δ-lactone core is important for inhibitory activity.[7]

Table 2: In Vitro Inhibition Data

CompoundAssayTargetIC₅₀
This compoundIn vitro protein synthesisBacterial RibosomeData not available

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of ribosome-targeting antibiotics like this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Method: Broth Microdilution

  • Preparation of Bacterial Inoculum:

    • Isolate 3-5 well-isolated colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube containing a suitable broth (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in broth in a 96-well microtiter plate to obtain a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

dot

MIC Determination Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Serial Dilution of This compound Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C (18-24h) Inoculate_Plate->Incubate Read_Results Visually Assess Growth Incubate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

In Vitro Translation (IVT) Inhibition Assay

This assay directly measures the effect of a compound on protein synthesis in a cell-free system.

  • Reaction Setup:

    • Utilize a commercial in vitro translation kit (e.g., PURExpress®) which contains all necessary components for protein synthesis (ribosomes, tRNAs, amino acids, energy sources, etc.).

    • The reaction is typically programmed with a reporter mRNA, such as that encoding luciferase or a fluorescent protein.

    • In a microplate, combine the IVT system components with the reporter mRNA.

  • Addition of Inhibitor:

    • Add varying concentrations of this compound (or a vehicle control, e.g., DMSO) to the reaction wells.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified period (e.g., 1-2 hours) to allow for protein synthesis.

  • Detection of Reporter Protein:

    • Quantify the amount of synthesized reporter protein. For luciferase, this is done by adding luciferin (B1168401) and measuring the resulting luminescence. For fluorescent proteins, direct fluorescence measurement is performed.

  • Data Analysis:

    • Plot the reporter signal against the concentration of this compound.

    • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits protein synthesis by 50%.

dot

In Vitro Translation Inhibition Assay IVT_System In Vitro Translation System (Ribosomes, tRNAs, etc.) Reaction_Mix Combine in Microplate IVT_System->Reaction_Mix Reporter_mRNA Reporter mRNA (e.g., Luciferase) Reporter_mRNA->Reaction_Mix Lankacidinol_A This compound (Varying Concentrations) Lankacidinol_A->Reaction_Mix Incubate Incubate at 37°C Reaction_Mix->Incubate Measure_Signal Measure Reporter Signal (Luminescence/Fluorescence) Incubate->Measure_Signal Calculate_IC50 Calculate IC₅₀ Measure_Signal->Calculate_IC50

Caption: A schematic representation of the in vitro translation (IVT) inhibition assay workflow.

Ribosome Binding Assay (Filter Binding)

This assay is used to determine the binding affinity of a ligand (this compound) to the ribosome.

  • Preparation of Components:

    • Purify bacterial 70S ribosomes.

    • Synthesize or obtain radiolabeled this compound (e.g., with ³H or ¹⁴C).

    • Prepare a binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT).

  • Binding Reaction:

    • In a series of tubes, incubate a fixed concentration of purified ribosomes with increasing concentrations of radiolabeled this compound.

    • Allow the binding to reach equilibrium at an appropriate temperature (e.g., 37°C) for a set time (e.g., 30 minutes).

  • Filtration:

    • Rapidly filter the reaction mixtures through a nitrocellulose membrane. Ribosomes and ribosome-bound this compound will be retained on the filter, while unbound this compound will pass through.

    • Wash the filters with cold binding buffer to remove any non-specifically bound ligand.

  • Quantification:

    • Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound this compound as a function of the free this compound concentration.

    • Determine the dissociation constant (Kd) from the binding curve, which represents the concentration of this compound at which half of the ribosomes are occupied.

Conclusion

This compound exerts its antibacterial effect on Gram-positive bacteria by targeting the peptidyl transferase center of the 50S ribosomal subunit, thereby inhibiting protein synthesis. While specific quantitative data on its potency (MICs and IC₅₀) are not extensively documented in publicly available literature, its mechanism of action is well-established within the lankacidin class. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel ribosome-targeting antibiotics. Future research should focus on generating comprehensive quantitative data to fully assess the therapeutic potential of this compound.

References

Lankacidinol A: A Technical Guide to its Function as a Microtubule Stabilizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lankacidinol A, a member of the lankacidin family of polyketide antibiotics, has emerged as a compound of interest in oncology research due to its potential as a microtubule stabilizing agent. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols associated with this compound and its close analog, Lankacidin C. The antitumor activity of this class of molecules is attributed to their ability to bind to tubulin, promoting microtubule polymerization and stability, which ultimately leads to cell cycle arrest and apoptosis in cancer cells. This document synthesizes the available scientific literature to serve as a resource for researchers investigating the therapeutic potential of this compound.

Introduction

The lankacidin group of antibiotics, isolated from Streptomyces rochei, have demonstrated notable antimicrobial and antitumor properties.[1] While initially recognized for their antibacterial activity through the inhibition of protein synthesis, subsequent research has revealed a distinct mechanism for their anticancer effects.[2][3] Lankacidin C, a prominent member of this family, has been shown to exert its cytotoxic effects on cancer cells by acting as a microtubule stabilizer, a mechanism analogous to the well-known chemotherapeutic agent, paclitaxel.[3][4] this compound, a structurally similar analog of Lankacidin C, is also implicated in this mechanism of action.[4] This guide will delve into the specifics of this microtubule-stabilizing activity, with a focus on this compound, supplemented with the more extensively studied data for Lankacidin C to provide a comprehensive understanding.

Mechanism of Action: Microtubule Stabilization

The primary mechanism underlying the antitumor activity of the lankacidin family is the stabilization of microtubules.[3][4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular processes, most notably mitotic spindle formation during cell division.[5] By stabilizing microtubules, lankacidins disrupt the delicate balance of microtubule dynamics, leading to a cascade of events culminating in apoptotic cell death.

Binding to Tubulin

Computational and experimental studies have demonstrated that lankacidins bind to the paclitaxel-binding site on β-tubulin.[3][6] This binding event promotes the polymerization of tubulin dimers into microtubules and stabilizes the resulting polymers.[4] While the precise binding mode of this compound is yet to be fully elucidated, its structural similarity to Lankacidin C suggests a comparable interaction with the tubulin pocket.[4]

Disruption of Mitotic Spindle

The stabilization of microtubules by lankacidins has profound effects on dividing cells. The mitotic spindle, which is responsible for the segregation of chromosomes, is unable to function correctly. This leads to an arrest of the cell cycle at the G2/M phase.[3]

Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[3] This programmed cell death is a key outcome of the microtubule-stabilizing effect and is the ultimate cause of the cytotoxic activity observed in cancer cell lines.

G Lankacidinol_A This compound Tubulin β-Tubulin (Paclitaxel Site) Lankacidinol_A->Tubulin Binds to Microtubule_Polymerization Enhanced Microtubule Polymerization & Stabilization Tubulin->Microtubule_Polymerization Promotes Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle Leads to Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Causes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Signaling pathway of this compound-induced apoptosis.

Quantitative Data

While specific quantitative data for this compound is limited in the current literature, the available information, in conjunction with data from its close analog Lankacidin C, provides valuable insights into its potency.

Table 1: Tubulin Binding Affinity
CompoundTargetMethodDissociation Constant (Kd)Reference
Lankacidin CPorcine Cytoskeleton TubulinFluorescence Quenching1.06 mM[4]
This compound Porcine Cytoskeleton TubulinFluorescence Quenching654 µM[4]
Lankacidin CRecombinant Human Tubulin αI-βIFluorescence Quenching50 ± 13 μM[2]
Table 2: Cytotoxicity (IC50) of Lankacidin C

The following data for Lankacidin C provides a benchmark for the expected cytotoxic activity of this compound.

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
HeLaCervical Cancer96 h223.5[2]
T47DBreast Cancer96 h11.1[2]
A549Lung Cancer72 h> 100[7]
HeLaCervical Cancer72 h23.3[7]
MCF7Breast Cancer72 h> 100[7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound as a microtubule-stabilizing agent. These protocols are based on studies conducted with Lankacidin C and other microtubule-targeting agents but are directly applicable to the investigation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Seed_Cells Seed cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of this compound Incubate_24h->Add_Compound Incubate_Time Incubate for 48h, 72h, or 96h Add_Compound->Incubate_Time Add_MTT Add MTT solution Incubate_Time->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilization Add solubilization solution Incubate_4h->Add_Solubilization Read_Absorbance Read absorbance at 570 nm Add_Solubilization->Read_Absorbance

Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., HeLa, T47D)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for the desired time periods (e.g., 48, 72, or 96 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.[8]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement Prepare_Tubulin Reconstitute purified tubulin in polymerization buffer Add_Tubulin Add tubulin solution to initiate polymerization Prepare_Tubulin->Add_Tubulin Prepare_Compound Prepare dilutions of This compound Add_Compound_Plate Add compound dilutions to a pre-warmed 96-well plate Prepare_Compound->Add_Compound_Plate Add_Compound_Plate->Add_Tubulin Measure_Absorbance Measure absorbance at 340 nm every minute for 60 minutes Add_Tubulin->Measure_Absorbance

Workflow for the in vitro tubulin polymerization assay.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol (B35011)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., paclitaxel)

  • Negative control (e.g., colchicine)

  • Pre-warmed 96-well plate

  • Temperature-controlled microplate reader

Procedure:

  • Pre-warm the microplate reader to 37°C.

  • On ice, reconstitute purified tubulin in general tubulin buffer containing GTP and glycerol to the desired concentration (e.g., 3 mg/mL).[9]

  • Add the desired concentrations of this compound, paclitaxel, colchicine, or vehicle (DMSO) to the wells of the pre-warmed 96-well plate.

  • Initiate the polymerization by adding the cold tubulin solution to each well.

  • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes.[10]

  • Plot the absorbance versus time to generate polymerization curves.

Immunofluorescence Microscopy for Microtubule Imaging

This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.

Materials:

  • Cells grown on coverslips

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (anti-α-tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with this compound at the desired concentration and for the desired time.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Block non-specific antibody binding with 1% BSA in PBS.

  • Incubate with a primary antibody against α-tubulin.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the microtubule structure using a fluorescence microscope.[4]

Conclusion and Future Directions

This compound, as a member of the lankacidin family, holds promise as a microtubule-stabilizing agent for anticancer therapy. Its mechanism of action, involving the stabilization of microtubules leading to mitotic arrest and apoptosis, is well-supported by studies on its close analog, Lankacidin C. The quantitative data, though limited for this compound itself, suggests a comparable, if not slightly more potent, binding affinity to tubulin than Lankacidin C.

Future research should focus on a more detailed characterization of this compound. This includes comprehensive cytotoxicity screening against a broader panel of cancer cell lines, in-depth studies on its effects on tubulin polymerization dynamics, and elucidation of its precise binding mode within the paclitaxel-binding pocket. Furthermore, in vivo studies are warranted to evaluate its efficacy and safety profile in preclinical cancer models. The modular nature of the lankacidin scaffold also presents opportunities for medicinal chemistry efforts to synthesize more potent and selective analogs.[11][12] A deeper understanding of the structure-activity relationships within this class of compounds could pave the way for the development of novel and effective microtubule-targeting anticancer drugs.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antibacterial Assays of Lankacidinol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankacidinol A belongs to the lankacidin class of polyketide antibiotics produced by Streptomyces species. Members of this class have demonstrated promising antimicrobial activity, primarily through the inhibition of bacterial protein synthesis. Lankacidinol, a related compound, has been shown to be as potent as the well-known macrolide antibiotic erythromycin (B1671065) in inhibiting bacterial polypeptide synthesis in a cell-free system. These application notes provide detailed protocols for conducting essential in vitro antibacterial assays to evaluate the efficacy of this compound.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the reviewed scientific literature, the following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for closely related lankacidin compounds to provide a contextual reference for expected activity.

Table 1: Reported MIC Values for Lankacidin Analogs

CompoundBacterial StrainMIC (µg/mL)
Lankacidin CMicrococcus luteusActive
Bacillus subtilisActive
Staphylococcus aureusActive
2,18-seco-Lankacidinol BM. luteusData not specified
B. subtilisData not specified
S. aureusData not specified
iso-LankacidinolE. coli Ribosome Inhibition (in vitro translation assay)Small but measurable

Source: Data compiled from studies on lankacidin antibiotics. It is important to note that these values are for related compounds and the activity of this compound should be determined experimentally.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile petri dishes

  • Multipipettor

  • ELISA plate reader (optional, for quantitative measurement)

Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a 2x working stock solution of this compound in CAMHB.

    • Dispense 100 µL of

Application Notes and Protocols for Testing Lankacidinol A Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxicity of Lankacidinol A, a polyketide antibiotic with demonstrated antitumor properties. The primary mechanism of action for this compound's cytotoxic effects is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[1][2][3]

Data Presentation

The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and the related compound, Lankacidin C, in various cancer cell lines.

CompoundCell LineCell TypeIC50 (µM)Assay DurationReference
This compound A549Human Lung Carcinoma> 10072 hours[4]
Lankacidin CHeLaHuman Cervical Cancer223.596 hours[5]
Lankacidin CT47DHuman Breast Cancer115.296 hours[5]

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is crucial for the evaluation of this compound's therapeutic potential. Below are detailed protocols for commonly used cytotoxicity and apoptosis assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Target cancer cell lines (e.g., A549, HeLa, T47D, MCF7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals completely.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of cell lysis.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (commercially available)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Sample Collection:

    • After the desired incubation time, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions provided in the kit.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Stop Reaction and Absorbance Measurement:

    • Add the stop solution provided in the kit to each well.

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Binding buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis.

    • Treat the cells with different concentrations of this compound for the desired duration.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis:

    • Use appropriate software to analyze the flow cytometry data.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Testing

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep This compound Preparation Treatment Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Apoptosis Apoptosis Assay Incubation->Apoptosis Data_Acquisition Data Acquisition (Plate Reader/Flow Cytometer) MTT->Data_Acquisition LDH->Data_Acquisition Apoptosis->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc

Caption: Workflow for assessing this compound cytotoxicity.

Signaling Pathway of this compound-Induced Cytotoxicity

LankacidinolA_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm Lankacidinol_A This compound Tubulin α/β-Tubulin Dimers Stabilized_MT Stabilized Microtubules Lankacidinol_A->Stabilized_MT Binds to β-tubulin (Taxol-like site) Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitotic_Spindle Defective Mitotic Spindle Stabilized_MT->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Caspase_Activation Caspase Activation Mitotic_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound's mechanism of inducing apoptosis.

References

Application Notes: Probing Microtubule Dynamics with Lankacidinol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankacidinol A, a member of the lankacidin group of antibiotics, has emerged as a molecule of interest in cancer research due to its interaction with the microtubule cytoskeleton. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer drugs. This compound, along with its parent compound Lankacidin C, has been identified as a microtubule stabilizing agent. This activity is attributed to its ability to bind to the paclitaxel (B517696) binding site on β-tubulin, thereby promoting tubulin polymerization and stabilizing microtubules. This mechanism is similar to that of the widely used chemotherapeutic drug, paclitaxel.

These application notes provide a detailed protocol for an in vitro microtubule polymerization assay to characterize the effects of this compound. This assay is a fundamental tool for researchers investigating the mechanism of action of potential anticancer compounds that target the tubulin-microtubule system.

Mechanism of Action

This compound exerts its biological effects by directly interacting with tubulin, the fundamental building block of microtubules. The proposed signaling pathway and mechanism of action are as follows:

Lankacidinol_A_Mechanism cluster_cell Cellular Environment This compound This compound Free Tubulin Dimers (α/β) Free Tubulin Dimers (α/β) This compound->Free Tubulin Dimers (α/β) Binds to Paclitaxel Site Microtubule Microtubule This compound->Microtubule Enhances Polymerization & Stabilizes Free Tubulin Dimers (α/β)->Microtubule Polymerization Microtubule->Free Tubulin Dimers (α/β) Depolymerization Stabilized Microtubule Stabilized Microtubule Microtubule->Stabilized Microtubule Mitotic Arrest & Apoptosis Mitotic Arrest & Apoptosis Stabilized Microtubule->Mitotic Arrest & Apoptosis

Caption: Mechanism of this compound-induced microtubule stabilization.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its parent compound, Lankacidin C, in relation to their interaction with tubulin.

CompoundParameterValueCell Line/SystemReference
This compound Binding Affinity to free tubulin (Kd)1.1 mMPorcine cytoskeleton tubulin
Lankacidin C Binding Affinity to free tubulin (Kd)546 µMPorcine cytoskeleton tubulin
Lankacidin C IC50 (Cell Viability)~40 µM (48h)HeLa
Lankacidin C IC50 (Cell Viability)~15 µM (48h)T47D

Experimental Protocols

In Vitro Microtubule Polymerization Assay

This protocol is designed to monitor the effect of this compound on the polymerization of tubulin in a cell-free system. The assay measures the increase in turbidity (light scattering) as tubulin dimers polymerize into microtubules.

Materials:

  • Lyophilized tubulin (>99% pure)

Troubleshooting & Optimization

Technical Support Center: Mitigating Lankacidinol A Instability for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the inherent instability of Lankacidinol A. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in the design and execution of experiments aimed at stabilizing this promising therapeutic candidate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability?

Q2: What are the known degradation pathways for this compound?

A2: Early chemical degradation studies have shown two main pathways:

  • Mild Acidic Conditions: Leads to the opening of the 17-membered macrocycle through the cleavage of the C2-C18 bond.

  • Basic Conditions: Can result in the cleavage of the β-keto-δ-lactone core via decarboxylation.

Q3: Are there any known chemical modifications to improve the stability of lankacidins?

Q4: How does the instability of this compound affect its therapeutic development?

Q5: What general formulation strategies can be considered to enhance the stability of macrocyclic compounds like this compound?

A5: For macrocyclic antibiotics, formulation strategies often focus on protecting the labile functional groups. While specific data for this compound is limited, general approaches for sensitive compounds include:

  • Lyophilization (Freeze-Drying): To remove water and reduce hydrolytic degradation.

  • Encapsulation: Using cyclodextrins or liposomes to create a protective barrier around the molecule.

  • pH Control: Formulation with buffers to maintain an optimal pH where the molecule exhibits the greatest stability.

  • Solid-State Formulations: Developing solid dosage forms to minimize degradation in aqueous environments.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate pH of the solvent or buffer. Prepare solutions in a range of buffers (e.g., pH 5.0, 6.0, 7.0, 8.0) to determine the optimal pH for stability. Start with neutral to slightly acidic conditions.Identification of a pH range where this compound exhibits the highest stability.
Presence of water leading to hydrolysis. Use anhydrous solvents for stock solutions and minimize exposure to moisture. For aqueous buffers, consider the use of co-solvents or lyophilization for long-term storage.Reduced rate of degradation in stock and working solutions.
Elevated temperature during storage or experiments. Store stock solutions and experimental samples at low temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles.Slower degradation kinetics and preservation of compound integrity.
Exposure to light. Protect solutions from light by using amber vials or covering containers with aluminum foil.Prevention of potential photodegradation.
Issue 2: Inconsistent Biological Activity in Cellular Assays
Potential Cause Troubleshooting Step Expected Outcome
Degradation in cell culture media. Perform a time-course stability study of this compound in the specific cell culture medium to be used. Analyze samples at different time points by HPLC.Understanding the half-life of the compound in the assay medium, allowing for appropriate experimental design (e.g., shorter incubation times, replenishment of the compound).
Interaction with media components. Evaluate the stability of this compound in basal media versus complete media containing serum and other supplements.Identification of media components that may accelerate degradation.
Adsorption to plasticware. Use low-adhesion microplates and polypropylene (B1209903) tubes for storing and handling this compound solutions.More accurate and reproducible concentrations of the compound in assays.

Data Presentation

Table 1: Summary of Investigated Chemical Modifications to Enhance Lankacidin Stability
Modification Strategy Rationale Reported Outcome Reference
Introduction of a methyl group at C4 To sterically hinder degradation pathways and increase the overall chemical stability of the macrocycle.Increased chemical stability, enabling more challenging synthetic steps such as macrocyclization.[1][2][3][4]
Late-stage formation of the β-keto-δ-lactone core To circumvent the instability of intermediates containing this fragile functionality during a multi-step synthesis.Successful synthesis of lankacidin family members by avoiding the premature introduction of the unstable core.[5]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 40°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • Dilute aliquots with mobile phase for HPLC analysis at each time point.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 60°C for 24 and 48 hours.

    • Also, incubate a solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) at 60°C for the same time periods.

    • Prepare solutions of the solid sample and dilute the liquid samples for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

    • A control sample should be kept in the dark at the same temperature.

    • Analyze both the exposed and control samples by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products.

    • Monitor the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: General HPLC Method for Stability Analysis of this compound

Objective: To quantify the remaining this compound and detect the formation of degradation products in stability samples.

Instrumentation and Conditions (Example - to be optimized):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid to improve peak shape).

    • Example Gradient: 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV-Vis scan of this compound (e.g., 230 nm).

  • Injection Volume: 10 µL.

Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

Visualizations

Lankacidinol_A_Degradation_Pathway Lankacidinol_A This compound (Intact Macrocycle with β-keto-δ-lactone core) Acid_Degradation Macrocycle Opening (Cleavage of C2-C18 bond) Lankacidinol_A->Acid_Degradation Mild Acidic Conditions Base_Degradation Core Cleavage (Decarboxylation of β-keto-δ-lactone) Lankacidinol_A->Base_Degradation Basic Conditions

Caption: this compound Degradation Pathways.

Experimental_Workflow_Stability_Testing cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_formulation Formulation Development cluster_longterm Long-Term Stability Acid Acid Hydrolysis HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Quantify Degradation Base Base Hydrolysis Base->HPLC Quantify Degradation Oxidation Oxidation Oxidation->HPLC Quantify Degradation Thermal Thermal Stress Thermal->HPLC Quantify Degradation Photo Photostability Photo->HPLC Quantify Degradation LCMS LC-MS/MS (Degradant Identification) HPLC->LCMS Characterize Degradants Formulate Develop Stabilized Formulations (e.g., Lyophilized, Encapsulated) LCMS->Formulate Inform Formulation Strategy ICH_Stability ICH Stability Testing (Accelerated & Long-Term) Formulate->ICH_Stability Assess Shelf-life Lankacidinol_A This compound (Active Pharmaceutical Ingredient) Lankacidinol_A->Acid Expose to Stress Lankacidinol_A->Base Expose to Stress Lankacidinol_A->Oxidation Expose to Stress Lankacidinol_A->Thermal Expose to Stress Lankacidinol_A->Photo Expose to Stress

Caption: Workflow for this compound Stability Assessment.

Ribosome_Inhibition_Signaling cluster_RSR Ribotoxic Stress Response (RSR) cluster_ISR Integrated Stress Response (ISR) Lankacidinol_A This compound Ribosome Ribosome Lankacidinol_A->Ribosome Inhibits Translation Translational_Stress Translational Stress (Ribosome Collisions) Ribosome->Translational_Stress ZAKa ZAKα Translational_Stress->ZAKa GCN2 GCN2 Translational_Stress->GCN2 p38 p38 MAPK ZAKa->p38 JNK JNK ZAKa->JNK AP1 AP-1 Activation p38->AP1 JNK->AP1 Inflammation Inflammation & Apoptosis AP1->Inflammation eIF2a eIF2α Phosphorylation GCN2->eIF2a Translation_Repression Global Translation Repression eIF2a->Translation_Repression ATF4 ATF4 Translation eIF2a->ATF4 Stress_Response Stress Response Genes ATF4->Stress_Response

Caption: Signaling Pathways Activated by Ribosome Inhibition.

Microtubule_Stabilization_Signaling cluster_mitosis Mitotic Effects cluster_signaling Stress Signaling cluster_transport Intracellular Transport Lankacidinol_A This compound Tubulin Tubulin Dimers Lankacidinol_A->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Promotes Polymerization Stabilization Microtubule Stabilization (Suppression of Dynamics) Microtubules->Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilization->Mitotic_Arrest JNK_Activation JNK Activation Stabilization->JNK_Activation Transport_Disruption Disruption of Axonal & Vesicular Transport Stabilization->Transport_Disruption Apoptosis_Mitosis Apoptosis Mitotic_Arrest->Apoptosis_Mitosis Apoptosis_Signaling Apoptosis JNK_Activation->Apoptosis_Signaling

Caption: Cellular Consequences of Microtubule Stabilization.

References

Validation & Comparative

Comparative Analysis of Lankacidinol A and Lankacidin C Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivities of Lankacidinol A and Lankacidin C, supported by experimental data. This analysis delves into their antitumor and antibacterial properties, mechanisms of action, and the subtle yet significant impact of their structural differences.

This compound and Lankacidin C are closely related 17-membered macrocyclic polyketide antibiotics produced by Streptomyces rochei. The primary structural difference lies at the C-2' position of the pyruvamide (B1210208) side chain, where Lankacidin C possesses a ketone, while this compound has a hydroxyl group. This seemingly minor variation can influence their biological activities.

Antitumor Bioactivity: A Tale of Microtubule Stabilization

Both this compound and Lankacidin C exhibit antitumor activity by a mechanism involving the disruption of microtubule dynamics. Similar to the well-known anticancer drug paclitaxel, these molecules act as microtubule stabilizers. This stabilization disrupts the normal function of the mitotic spindle, leading to cell cycle arrest and apoptosis.

A comparative study on tubulin polymerization demonstrated that both compounds enhance tubulin assembly. This suggests a shared mechanism of action for their cytotoxic effects against cancer cells.

Comparative Cytotoxicity
CompoundCell LineIC50 (µM)Citation
Lankacidin CHeLa223.5 (at 96h)[1]
Lankacidin CT47D11.1 (at 96h)[1]

Antibacterial Bioactivity: Targeting Bacterial Protein Synthesis

Lankacidin C is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. It has been reported that Lankacidin C and Lankacidinol have in vitro protein synthesis inhibitory activity comparable to that of erythromycin. This suggests that this compound likely shares a similar antibacterial mechanism and may exhibit a comparable spectrum of activity. However, a direct comparison of their minimum inhibitory concentrations (MICs) across a range of bacterial strains is not extensively documented.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key bioactivity assays are provided below.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, T47D) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Lankacidin C and incubate for the desired time period (e.g., 48, 72, or 96 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay assesses the ability of the compounds to promote the assembly of microtubules.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a general tubulin buffer.

  • Compound Addition: Add this compound or Lankacidin C at various concentrations to the reaction mixture. A known microtubule stabilizer (e.g., paclitaxel) and an inhibitor (e.g., colchicine) should be used as positive and negative controls, respectively.

  • Initiate Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. The fluorescence of DAPI increases upon binding to polymerized microtubules.

  • Data Analysis: Plot fluorescence intensity against time to generate polymerization curves. Compare the curves of the treated samples to the controls to determine the effect of the compounds on tubulin polymerization.

Minimum Inhibitory Concentration (MIC) Determination

This assay is used to determine the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.

Protocol:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism.

  • Serial Dilution: Perform a two-fold serial dilution of this compound and Lankacidin C in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental processes.

Lankacidin Antitumor Mechanism cluster_0 Cellular Level This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization Lankacidin C Lankacidin C Lankacidin C->Microtubule Stabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Stabilization->Mitotic Spindle Disruption Cell Cycle Arrest Cell Cycle Arrest Mitotic Spindle Disruption->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Simplified signaling pathway of Lankacidin-induced apoptosis.

Bioactivity Assay Workflow cluster_0 Antitumor Activity cluster_1 Antibacterial Activity A1 Cell Seeding A2 Compound Treatment A1->A2 A3 MTT Assay A2->A3 A4 Measure Absorbance A3->A4 A5 Determine IC50 A4->A5 B1 Prepare Bacterial Inoculum B2 Serial Dilution of Compounds B1->B2 B3 Inoculation B2->B3 B4 Incubation B3->B4 B5 Determine MIC B4->B5

General experimental workflow for determining bioactivity.

Structural Relationship and Bioactivity Lankacidin C Lankacidin C Reduction of Ketone Reduction of Ketone Lankacidin C->Reduction of Ketone C-2' position Antitumor Activity Antitumor Activity Lankacidin C->Antitumor Activity Antibacterial Activity Antibacterial Activity Lankacidin C->Antibacterial Activity This compound This compound This compound->Antitumor Activity This compound->Antibacterial Activity Reduction of Ketone->this compound

Relationship between Lankacidin C, this compound, and their bioactivities.

References

Unlocking New Potential: A Guide to the Prospective Synergistic Activity of Lankacidinol A with Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While Lankacidinol A has demonstrated notable antimicrobial properties as a standalone agent, its potential in synergistic combinations with other natural compounds remains an unexplored frontier in the quest for novel therapeutic strategies. This guide provides a comprehensive overview of the scientific rationale for exploring such combinations, offering a framework for future research and development. Due to the current absence of direct experimental data on the synergistic activity of this compound with other natural compounds, this document focuses on foundational principles, proposes potential synergistic pairings based on mechanistic insights, and outlines a robust experimental workflow for their evaluation.

Understanding this compound

This compound belongs to the lankacidin class of polyketide antibiotics produced by Streptomyces species.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit.[1] This mode of action is comparable to macrolide antibiotics like erythromycin.[1] While effective against certain bacteria, the development of antibiotic resistance necessitates the exploration of innovative approaches to enhance its efficacy and broaden its spectrum of activity.

The Power of Synergy: A Mechanistic Overview

Synergistic interactions between antimicrobial agents can lead to a greater combined effect than the sum of their individual effects. This can manifest as increased potency, reduced likelihood of resistance development, and the potential for dose reduction, thereby minimizing toxicity. Several well-established mechanisms underpin the synergistic activity of natural compounds with conventional antibiotics:

  • Enhanced Bioavailability: Some natural compounds can increase the absorption and cellular uptake of other drugs.

  • Inhibition of Resistance Mechanisms: A significant number of natural products can counteract common bacterial resistance strategies, such as inhibiting efflux pumps that expel antibiotics from the cell or enzymes that deactivate drugs.

  • Multi-target Effects: Combining agents that act on different cellular pathways can lead to a more comprehensive and effective disruption of bacterial viability.

Hypothetical Synergistic Combinations with this compound

Based on the known mechanism of this compound and the established synergistic actions of various natural compounds, several promising combinations can be postulated for future investigation.

Table 1: Potential Natural Compound Synergists for this compound

Natural Compound ClassExample CompoundProposed Synergistic Mechanism with this compound
Terpenoids Nerol, Carvacrol, ThymolThese membrane-active compounds can increase the permeability of the bacterial cell membrane, facilitating the entry of this compound to its ribosomal target.
Flavonoids Quercetin, Kaempferol, Epigallocatechin gallate (EGCG)Known to inhibit bacterial efflux pumps, flavonoids could increase the intracellular concentration of this compound, overcoming resistance mechanisms.
Tannins Tannic AcidTannic acid can disrupt the bacterial cell wall and membrane, potentially enhancing the uptake of this compound. It has also been shown to synergize with other antibiotics.
Alkaloids BerberineBerberine can inhibit bacterial cell division and also has efflux pump inhibitory activity, offering a multi-pronged synergistic approach with a protein synthesis inhibitor.

Proposed Experimental Workflow for Synergy Screening

A systematic approach is crucial to identify and validate potential synergistic interactions between this compound and other natural compounds. The following workflow outlines a standard methodology.

Experimental_Workflow cluster_screening Phase 1: Initial Screening cluster_confirmation Phase 2: Confirmation of Synergy cluster_mechanism Phase 3: Mechanistic Studies A Select Natural Compounds B Checkerboard Assay (MIC Determination) A->B C Calculate Fractional Inhibitory Concentration Index (FICI) B->C D Time-Kill Curve Assays C->D Synergistic Hits (FICI ≤ 0.5) E Biofilm Disruption Assays D->E F Efflux Pump Inhibition Assays E->F Confirmed Synergy G Membrane Permeability Assays F->G H Ribosome Binding Assays G->H Signaling_Pathway cluster_membrane Cell Membrane Interaction cluster_intracellular Intracellular Action NC Natural Compound (e.g., Terpenoid) Membrane Bacterial Cell Membrane NC->Membrane Disruption/Permeabilization LA This compound Membrane->LA Increased Uptake Ribosome 50S Ribosome LA->Ribosome Inhibition Protein_Synth Protein Synthesis Ribosome->Protein_Synth Cell Death Cell Death Protein_Synth->Cell Death

References

Unveiling the Ribosomal Grip: A Crystallographic Comparison of Lankacidinol A and Other Peptidyl Transferase Center Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural basis of Lankacidinol A's antibiotic activity reveals its precise binding site within the bacterial ribosome, offering a framework for the development of novel antimicrobials. This guide provides a comparative analysis of this compound's ribosomal binding, supported by crystallographic data and contrasted with other antibiotics targeting the peptidyl transferase center (PTC).

This compound, a member of the lankacidin family of antibiotics, exerts its antibacterial effect by targeting the ribosome, the essential cellular machinery for protein synthesis. High-resolution crystallographic studies have been pivotal in elucidating the molecular interactions that underpin its inhibitory mechanism. This guide will dissect the crystallographic evidence for this compound's binding site, compare it with the binding modes of its synergistic partner, Lankamycin, and the well-characterized streptogramin antibiotics, and provide detailed experimental protocols for researchers in the field.

Comparative Analysis of Ribosomal Binding Sites

Crystallographic studies of this compound (often referred to as Lankacidin C in complex with the ribosome) bound to the 50S large ribosomal subunit from Deinococcus radiodurans have definitively placed its binding site within the peptidyl transferase center (PTC).[1][2][3][4] This catalytic hub of the ribosome is responsible for forming peptide bonds between amino acids during protein elongation. By lodging itself in this critical pocket, this compound directly interferes with this fundamental process.[1][2][5][6]

The binding of this compound is further illuminated by its synergistic relationship with Lankamycin, a macrolide antibiotic produced by the same bacterium, Streptomyces rochei.[1][3][4] While this compound occupies the PTC, Lankamycin binds to the adjacent nascent peptide exit tunnel (NPET).[1][3] This simultaneous binding of two distinct molecules to neighboring functional sites enhances their inhibitory effect, a phenomenon also observed with the streptogramin class of antibiotics.[6][7][8][9] Streptogramin A (e.g., Dalfopristin) binds to the PTC, akin to this compound, while Streptogramin B (e.g., Quinupristin) binds to the NPET, similar to Lankamycin.[7][8][9] This convergent evolution of synergistic antibiotic pairs highlights the PTC and NPET as crucial targets for antibacterial drug development.

The following table summarizes the binding sites and inhibitory concentrations of these antibiotics.

Antibiotic/ComponentClassRibosomal Binding SiteTarget Organism (for IC50/MIC)IC50MICReference
This compound (Lankacidin C) PolyketidePeptidyl Transferase Center (PTC)E. coli (cell-free)Not explicitly stated for LC aloneS. aureus (synergistic with LM)[3][10]
Lankamycin MacrolideNascent Peptide Exit Tunnel (NPET)E. coli (cell-free)275 ± 36 µMS. aureus (synergistic with LC)[3][10]
Dalfopristin (B1669780) (Streptogramin A) Streptogramin APeptidyl Transferase Center (PTC)D. radiodurans--[7]
Quinupristin (B39894) (Streptogramin B) Streptogramin BNascent Peptide Exit Tunnel (NPET)D. radiodurans--[7]

Experimental Protocols

The determination of the ribosomal binding site of this compound through crystallography involves a multi-step process, from the purification of ribosomal subunits to the final structural analysis. The following protocols are synthesized from the methodologies described in the primary literature.[3][5][11][12]

Purification of 50S Ribosomal Subunits from Deinococcus radiodurans
  • Cell Culture and Lysis: Deinococcus radiodurans cells are grown in a suitable medium (e.g., TGY broth) to the desired cell density.[13] The cells are then harvested by centrifugation and lysed using mechanical methods such as a French press or sonication in a buffer containing lysozyme (B549824) to break down the cell wall.[13]

  • Ribosome Isolation: The cell lysate is subjected to differential centrifugation to pellet the ribosomes. The crude ribosome pellet is then resuspended and applied to a sucrose (B13894) density gradient for the separation of the 70S ribosomes from other cellular components.

  • Subunit Separation: The purified 70S ribosomes are dissociated into their 30S and 50S subunits by dialysis against a low-magnesium buffer. The subunits are then separated by zonal centrifugation through a sucrose gradient. Fractions containing the 50S subunits are collected and concentrated.

Crystallization of the this compound-50S Ribosome Complex
  • Complex Formation: Purified 50S ribosomal subunits are incubated with an excess of this compound to ensure complete binding.

  • Crystallization: The this compound-50S complex is crystallized using the hanging drop vapor diffusion method. The crystallization drops, containing the complex and a precipitant solution, are equilibrated against a reservoir solution. Crystals typically appear within a few days to weeks.

X-ray Diffraction Data Collection and Structure Determination
  • Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron radiation source.

  • Structure Determination: The structure is solved by molecular replacement using a previously determined structure of the 50S ribosomal subunit as a search model. The initial model is then refined against the collected diffraction data, and the this compound molecule is built into the resulting electron density map.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the crystallographic determination of the this compound binding site on the ribosome.

experimental_workflow cluster_purification Ribosome Purification cluster_crystallography Crystallography cluster_output Final Output cell_culture D. radiodurans Culture lysis Cell Lysis cell_culture->lysis ribosome_isolation Ribosome Isolation (Sucrose Gradient) lysis->ribosome_isolation subunit_separation 50S Subunit Separation ribosome_isolation->subunit_separation complex_formation This compound-50S Complex Formation subunit_separation->complex_formation crystallization Crystallization complex_formation->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_determination Structure Determination & Refinement data_collection->structure_determination final_structure 3D Structure of this compound-Ribosome Complex structure_determination->final_structure

Crystallographic workflow for determining the this compound-ribosome complex structure.

This comprehensive approach, combining meticulous biochemical purification with high-resolution structural biology, has been instrumental in confirming the precise binding site of this compound. The detailed understanding of its interaction with the ribosomal PTC provides a solid foundation for the structure-based design of new and more potent antibiotics that can combat the growing threat of antimicrobial resistance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.